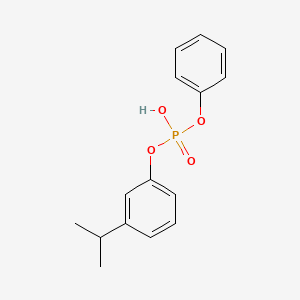
m-Isopropylphenyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Isopropylphenyl phenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability, low toxicity, and compatibility with various polymers. The compound is a colorless to pale yellow liquid with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Isopropylphenyl phenyl phosphate typically involves the phosphorylation of isopropylphenol with phosphorus oxychloride (POCl3). The reaction is catalyzed by p-toluene sulfonic acid and proceeds under controlled temperature and pressure conditions. The general reaction scheme is as follows :
[ 3C_3H_7C_6H_5OH + POCl_3 \rightarrow (C_3H_7C_6H_5)_3PO_4 + 3HCl ]
Industrial Production Methods: In industrial settings, the synthesis involves the following steps:
- Alkylation of phenol with propylene using a Friedel-Crafts catalyst to produce isopropylphenol.
- Removal of unreacted phenol by distillation.
- Phosphorylation of the isopropylphenol with phosphorus oxychloride in the presence of a catalyst.
- Purification of the product by distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: m-Isopropylphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other strong bases are used under controlled temperature conditions.
Major Products:
Oxidation: Formation of phosphoric acid and its derivatives.
Substitution: Formation of substituted phenyl phosphates.
Applications De Recherche Scientifique
m-Isopropylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers such as PVC, polyurethane, and epoxy resins.
Biology: Studied for its potential effects on metabolic pathways and endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its compatibility with various polymers and low toxicity.
Mécanisme D'action
The mechanism of action of m-Isopropylphenyl phenyl phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid further reacts to form pyrophosphoric acid, which acts in the condensed phase to block heat transfer and inhibit combustion . The compound’s molecular targets include various polymers, where it integrates into the polymer matrix to enhance thermal stability and fire resistance.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate: Another widely used flame retardant with similar applications but different thermal stability and toxicity profiles.
Bis(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant with higher toxicity compared to m-Isopropylphenyl phenyl phosphate.
Diphenyl phosphate: A simpler organophosphate ester with lower molecular weight and different application spectrum.
Uniqueness: this compound stands out due to its excellent balance of thermal stability, low toxicity, and compatibility with a wide range of polymers. Its unique structure allows for effective integration into polymer matrices, providing enhanced fire resistance without significantly altering the material’s properties .
Propriétés
Numéro CAS |
2742934-70-7 |
|---|---|
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
phenyl (3-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)13-7-6-10-15(11-13)19-20(16,17)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,16,17) |
Clé InChI |
HFXIITUEWSKRBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



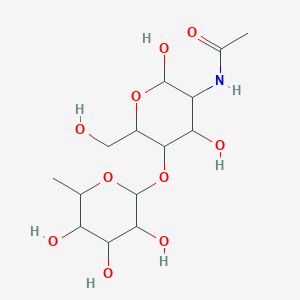
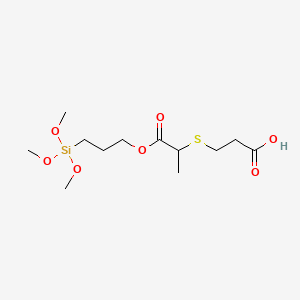
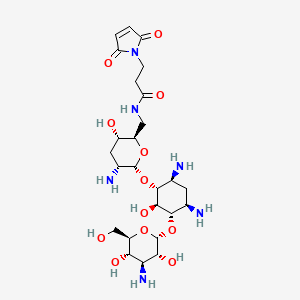


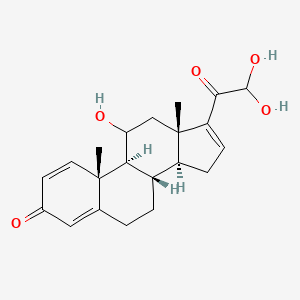
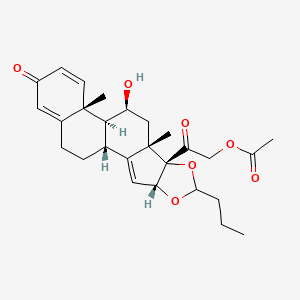


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
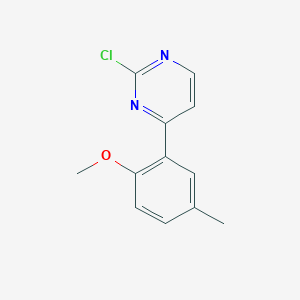
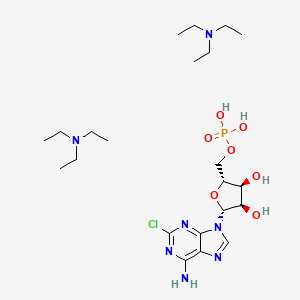
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
